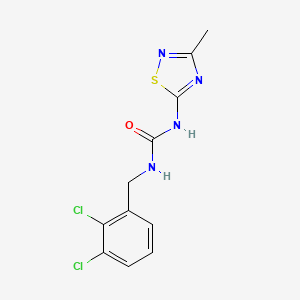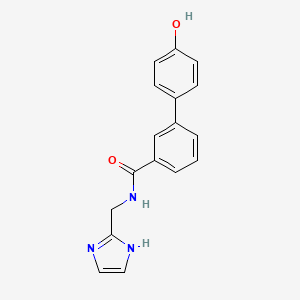
N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea, also known as CTMU, is a chemical compound that has been studied for its potential applications in scientific research. CTMU belongs to the class of thiadiazole derivatives and has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the regulation of cell growth and inflammation. N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea has also been shown to induce the expression of genes involved in apoptosis and cell cycle arrest in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea is its ability to modulate the immune response and inhibit the growth of cancer cells in vitro. This makes N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea a promising candidate for further research in the field of drug development. However, one of the limitations of N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea. One direction is to optimize the synthesis method to improve the yield and purity of N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea. Another direction is to investigate the pharmacokinetics and pharmacodynamics of N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea in vivo to determine its efficacy and safety. Additionally, further research is needed to elucidate the mechanism of action of N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea and identify its molecular targets. Finally, the potential applications of N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea in the treatment of various diseases, including cancer and inflammation, should be explored further.
Méthodes De Synthèse
The synthesis of N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea involves the reaction of 2-cycloheptylethylamine with 5-methyl-1,3,4-thiadiazol-2-ylisocyanate in the presence of a suitable solvent and a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The yield of N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea is reported to be around 70%.
Applications De Recherche Scientifique
N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea has been studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea has also been shown to modulate the immune response and inhibit the growth of cancer cells in vitro. These properties make N-(2-cycloheptylethyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea a promising candidate for further research in the field of drug development.
Propriétés
IUPAC Name |
1-(2-cycloheptylethyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4OS/c1-10-16-17-13(19-10)15-12(18)14-9-8-11-6-4-2-3-5-7-11/h11H,2-9H2,1H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQKYDNZUDZEOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)NCCC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-3-(tetrahydrofuran-3-yl)propan-1-amine](/img/structure/B5902712.png)
![N-{2-[(4-sec-butoxy-3-methoxybenzyl)amino]ethyl}acetamide](/img/structure/B5902725.png)
![(1R,9aR)-1-({[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5902726.png)
![5-(aminosulfonyl)-N-ethyl-2-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide](/img/structure/B5902729.png)
![N-ethyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylprop-2-en-1-yl)butanamide](/img/structure/B5902736.png)

![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B5902753.png)
![4-(2-{1-[(2-amino-6-isopropylpyrimidin-4-yl)carbonyl]piperidin-2-yl}ethyl)phenol](/img/structure/B5902756.png)


![2-[1-(3-allyl-4-ethoxybenzyl)-3-oxopiperazin-2-yl]-N-methylacetamide](/img/structure/B5902773.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxyethanamine](/img/structure/B5902781.png)
![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-1,4-dioxane-2-carboxamide](/img/structure/B5902791.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide](/img/structure/B5902803.png)